sodium;methylsulfanylethyne
Description
Sodium;methylsulfanylethyne (Na⁺[CH₃S-C≡C]⁻) is a sodium salt of methylsulfanylethyne, characterized by a methylsulfanyl (CH₃S-) group attached to an ethynyl (C≡C) moiety. This compound combines the reactivity of an acetylide anion with the lipophilic and electronic effects of the methylsulfanyl group.
Properties
CAS No. |
62679-44-1 |
|---|---|
Molecular Formula |
C3H3NaS |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
sodium;methylsulfanylethyne |
InChI |
InChI=1S/C3H3S.Na/c1-3-4-2;/h2H3;/q-1;+1 |
InChI Key |
DTHHFBPEADNPGS-UHFFFAOYSA-N |
Canonical SMILES |
CSC#[C-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;methylsulfanylethyne typically involves the reaction of methylsulfanylacetylene with sodium amide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The reaction can be represented as follows:
CH3S-C≡CH+NaNH2→CH3S-C≡CNa+NH3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-temperature solvents. The process is optimized to ensure high yields and purity of the final product. The use of molten dimethyl sulfone as a solvent is common due to its polarity and thermal stability .
Chemical Reactions Analysis
Types of Reactions
Sodium;methylsulfanylethyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride and sodium amide are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted organosulfur compounds.
Scientific Research Applications
Sodium;methylsulfanylethyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized as a high-temperature solvent and in the production of various chemicals.
Mechanism of Action
The mechanism by which sodium;methylsulfanylethyne exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, including those involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Hydrophilicity vs. Lipophilicity
- This compound’s ionic nature increases hydrophilicity compared to non-ionic analogs like Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate, which has higher lipophilicity due to aromatic and ester groups .
- The methylsulfanyl group provides moderate lipophilicity, intermediate between sulfonyl (polar) and unsubstituted ethynyl groups .
Stability and Reactivity
- Sulfanyl groups (CH₃S-) are less electron-withdrawing than sulfonyl (SO₂) groups, reducing acidity compared to sulfonamides like N-[4-(2-phenylethynyl)phenyl]methanesulfonamide .
- The acetylide anion (C≡C⁻) is highly reactive, enabling nucleophilic substitutions or metal coordination, unlike stable sulfonate esters (e.g., Methyl 2-(Ethylsulfonyl)acetate) .
Data Tables
Table 1: Functional Group Impact on Properties
| Compound Type | Key Functional Group | Solubility (Water) | Reactivity | Biological Role |
|---|---|---|---|---|
| This compound | CH₃S-C≡C⁻, Na⁺ | High | Nucleophilic substitutions | Potential catalyst |
| Sulfonamides | SO₂-NH₂ | Moderate | Enzyme inhibition | Pharmacological activity |
| Sulfanyl Esters | CH₃S-, COOEt | Low | Antioxidant | Drug intermediates |
Table 2: Comparison of Sulfur-Containing Groups
| Group | Oxidation State | Electronic Effect | Example Compound |
|---|---|---|---|
| Sulfanyl (-S-) | -2 | Mildly donating | This compound |
| Sulfonyl (-SO₂-) | +4 | Strongly withdrawing | Methyl 2-(Ethylsulfonyl)acetate |
| Sulfinyl (-SO-) | +2 | Moderately withdrawing | 5-(Methylsulfinyl)pentanenitrile |
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